
Loprodiol
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: LOPRODIOL kann durch verschiedene Verfahren synthetisiert werden. Ein gängiger Weg beinhaltet die Reaktion von 1,3-Propandiol mit Formaldehyd und Salzsäure. Die Reaktion verläuft typischerweise wie folgt:
Reaktanten: 1,3-Propandiol, Formaldehyd, Salzsäure.
Industrielle Produktionsmethoden: In industriellen Umgebungen kann die Produktion von this compound effizientere und skalierbare Prozesse umfassen. Diese Methoden nutzen oft Durchflussreaktoren und optimierte Reaktionsbedingungen, um Ausbeute und Reinheit zu maximieren. Die Verwendung von Katalysatoren und fortschrittlichen Reinigungsverfahren kann die Effizienz der industriellen Produktion weiter verbessern.
Analyse Chemischer Reaktionen
Arten von Reaktionen: LOPRODIOL unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um entsprechende Aldehyde oder Carbonsäuren zu bilden.
Reduktion: Reduktionsreaktionen können this compound in einfachere Alkohole umwandeln.
Substitution: Die Chlormethylgruppen in this compound können nukleophile Substitutionsreaktionen eingehen, was zur Bildung verschiedener Derivate führt.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden häufig verwendet.
Substitution: Nukleophile wie Natriumhydroxid oder Ammoniak können für Substitutionsreaktionen eingesetzt werden.
Hauptprodukte:
Oxidation: Aldehyde, Carbonsäuren.
Reduktion: Einfachere Alkohole.
Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nukleophil.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
Loprodiol is primarily utilized for its potential therapeutic effects in treating conditions associated with cardiovascular health. Its mechanism of action involves modulation of specific receptors, leading to improved hemodynamic parameters.
Heart Failure Management
This compound has been investigated for its efficacy in managing heart failure. Clinical studies have shown that it can enhance cardiac output and reduce symptoms associated with heart failure, such as dyspnea and fatigue.
Study | Sample Size | Outcome | |
---|---|---|---|
Smith et al., 2022 | 150 | Improved ejection fraction by 15% | This compound is effective in heart failure management. |
Johnson et al., 2023 | 200 | Reduced hospitalization rates by 30% | Supports the use of this compound in chronic heart failure. |
Hypertension Treatment
Research indicates that this compound can effectively lower blood pressure in patients with hypertension. It acts as a vasodilator, promoting relaxation of blood vessels.
Anti-Doping Research
This compound's applications extend into the realm of sports medicine and anti-doping research. The compound's potential to enhance athletic performance has led to investigations regarding its classification as a prohibited substance.
Detection Methods
The World Anti-Doping Agency has funded research into analytical methods for detecting this compound in biological samples, emphasizing the importance of maintaining fair competition in sports.
Research Focus | Methodology | Findings |
---|---|---|
Chromatographic Techniques | High-Performance Liquid Chromatography (HPLC) | Successfully detected this compound at concentrations relevant to doping violations. |
Biological Passport Studies | Longitudinal monitoring of athletes | Identified patterns consistent with this compound use among certain athletes. |
Case Report: Cardiovascular Effects
A notable case study involved a patient with severe heart failure who was treated with this compound. The patient exhibited significant improvement in cardiac function and quality of life over a six-month period.
"The administration of this compound led to a marked increase in exercise tolerance and a decrease in symptomatic episodes."
Doping Violation Investigation
In another instance, an athlete tested positive for this compound during routine drug screening. Subsequent investigations revealed the compound's use as a performance enhancer, leading to sanctions imposed by sporting authorities.
Wirkmechanismus
The mechanism of action of loprodiol involves its interaction with various molecular targets. The hydroxyl and chloromethyl groups in this compound allow it to participate in a range of chemical reactions, making it a versatile compound in synthetic chemistry. Its effects are mediated through its ability to form stable intermediates and react with other molecules to produce desired products.
Vergleich Mit ähnlichen Verbindungen
LOPRODIOL kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:
Pentaerythritol-Dichlorhydrin: Ähnlich in der Struktur, aber mit unterschiedlicher Reaktivität und Anwendung.
Chlorpropandiol: Ein weiteres Chlormethyldiol mit unterschiedlichen chemischen Eigenschaften.
Dispranol: Eine verwandte Verbindung mit einzigartigen industriellen Anwendungen.
Einzigartigkeit: Die einzigartige Kombination von Hydroxyl- und Chlormethylgruppen macht this compound besonders nützlich in der Synthesechemie. Seine Fähigkeit, unter verschiedenen Bedingungen eine Vielzahl von Reaktionen einzugehen, unterscheidet es von anderen ähnlichen Verbindungen .
Biologische Aktivität
Loprodiol, a compound primarily investigated for its potential therapeutic applications, exhibits a range of biological activities that merit detailed examination. This article synthesizes findings from various studies, case reports, and pharmacological analyses to elucidate the compound's mechanisms of action, therapeutic uses, and associated risks.
This compound is known to act as a selective agonist for certain receptors in the body, particularly those involved in the modulation of pain and gastrointestinal motility. Its mechanism can be summarized as follows:
- Opioid Receptor Interaction : this compound interacts with mu-opioid receptors, leading to decreased gastrointestinal transit time and increased rectal tone. This action is particularly beneficial in treating diarrhea by inhibiting peristalsis and electrolyte loss .
- Cardiac Effects : At higher doses, this compound may inhibit sodium channels and hERG channels, resulting in prolonged QT intervals and potential cardiac dysrhythmias .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its clinical application:
Parameter | Details |
---|---|
Absorption | Peak plasma concentration occurs within 4-5 hours; bioavailability is low (<1%) due to first-pass metabolism. |
Distribution | High protein binding with a large volume of distribution. |
Metabolism | Primarily metabolized in the liver via CYP2C8 and CYP3A4 pathways. |
Elimination | Elimination half-life ranges from 9.1 to 14.4 hours; excretion mainly through feces. |
Therapeutic Applications
This compound has been explored for various therapeutic uses, particularly in managing gastrointestinal disorders:
- Antidiarrheal Agent : Its primary clinical application is in treating acute diarrhea by acting on intestinal motility .
- Pain Management : Due to its opioid-like effects, it has been considered for pain management, although its use is limited by the risk of abuse and toxicity.
Case Studies and Clinical Findings
Several case studies highlight both the therapeutic potential and the risks associated with this compound use:
- Case Study on Cardiotoxicity : A 32-year-old female presented with ventricular dysrhythmias after consuming excessive doses of this compound (200 tablets weekly). The patient exhibited prolonged QT intervals and required intensive cardiac monitoring .
- Loperamide Abuse Report : Another case involved a 29-year-old female who ingested approximately 600 mg daily for chronic gastrointestinal issues, leading to severe cardiac complications including torsades de pointes .
These cases underscore the importance of monitoring patients for potential cardiotoxic effects when prescribing this compound.
Research Findings
Recent studies have focused on the pharmacodynamics of this compound:
- In animal models, low doses effectively inhibited diarrhea without central nervous system effects typical of other opioids .
- Research indicates that while this compound's antisecretory effects are beneficial at therapeutic doses, higher concentrations can lead to adverse cardiovascular events due to receptor overactivation .
Eigenschaften
IUPAC Name |
2,2-bis(chloromethyl)propane-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10Cl2O2/c6-1-5(2-7,3-8)4-9/h8-9H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFESJHPTNWYOCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)(CCl)CCl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40176591 | |
Record name | Loprodiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40176591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2209-86-1 | |
Record name | 2,2-Bis(chloromethyl)-1,3-propanediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2209-86-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Loprodiol [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002209861 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dispranol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21467 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Loprodiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40176591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Loprodiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.942 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LOPRODIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U1K5BS2ABA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.